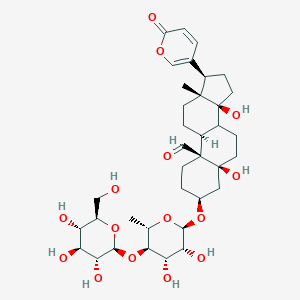
3-(Dimethylamino)-2-phenylacrolein
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "3-(Dimethylamino)-2-phenylacrolein" involves various methods, including Knoevenagel condensation and reactions involving dimethylamino components. For example, novel 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs were synthesized through Knoevenagel condensation, demonstrating a pathway that could potentially apply to the synthesis of "3-(Dimethylamino)-2-phenylacrolein" (Furuta et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques and theoretical calculations, as seen in studies of similar compounds. For instance, a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis, revealing insights into its geometric and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving dimethylamino compounds can lead to diverse products depending on the reaction conditions and substrates. For example, 3-(Dimethylamino)-1-propylamine has been utilized as a reagent for the removal of byproducts in carbohydrate chemistry, showcasing the versatility of dimethylamino compounds in synthetic chemistry (Andersen et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility and stability, are crucial for understanding their behavior in different environments. The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) provides an example of how these properties can be systematically investigated and compared with related molecules (Wetering et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are fundamental for comprehending the utility and application of dimethylamino compounds. Studies on the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol highlight the enantioselective processes that can be achieved with dimethylamino compounds (Yamakawa & Noyori, 1999).
Applications De Recherche Scientifique
Synthesis of Antidepressants : Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an intermediate synthesized from 3-(dimethylamino)-1-phenylpropan-1-one, is important for antidepressant synthesis (Zhang et al., 2015).
Hydrolytic Stability Studies : Research on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) compared to its monomer and related compounds offers insights into polymer stability (Wetering et al., 1998).
Development of Fluorescent Probes : 2,5-Diphenyloxazoles incorporating a dimethylamino group and a sulfonyl group have been synthesized as fluorescent solvatochromic dyes, useful in studying biological events and processes (Diwu et al., 1997).
Stereochemistry in Aldehyde Synthesis : The study of 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one and its reactions provides insights into stereochemistry in the synthesis of aldehydes (Baraznenok et al., 1998).
Generation of Azaphosphirenium Ions : Research on the 3-(dimethylamino)-1,1-dimethyl-1H-azaphosphiren-1-ium ion explores new classes of ions with potential applications in organic and organometallic chemistry (Moraes et al., 2001).
Fluorescent Chemosensors : A study on 3-(4-(dimethylamino)phenyl)-1-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one illustrates its use as a fluorescent chemosensor for Fe+3 ions, with potential applications in molecular sensing (Singh et al., 2014).
Carbohydrate Chemistry : 3-(Dimethylamino)-1-propylamine has been used for anomeric deacylation reactions, leading to 1-O deprotected sugars, significant in carbohydrate chemistry (Andersen et al., 2015).
Gene Delivery Applications : The study of polycation architecture and assembly, involving poly(2-(dimethylamino)ethyl methacrylate), contributes to understanding the delivery of biomolecules, crucial in medical research and therapeutics (Tan et al., 2019).
Chemical Reactivity and Thermodynamic Properties : The synthesis and characterization of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile provide insights into its molecular geometry, chemical reactivity, and thermodynamic properties (Fatma et al., 2015).
Neuroprotective Effects : The synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs and their evaluation for neuroprotective effects against oxidative stress-induced neuronal cell death highlight potential therapeutic applications (Furuta et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-3-(dimethylamino)-2-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPNXRKOONAJA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376765 | |
| Record name | 3-(Dimethylamino)-2-phenylacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-phenylacrolein | |
CAS RN |
15131-89-2 | |
| Record name | 3-(Dimethylamino)-2-phenylacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-2-phenyl-2-propenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)










